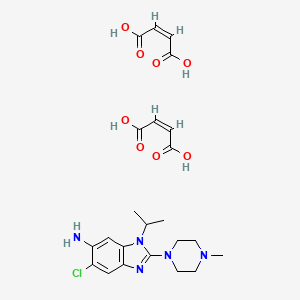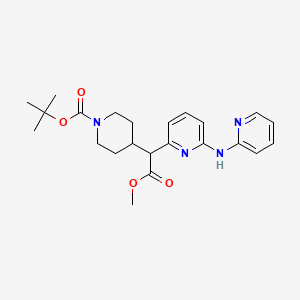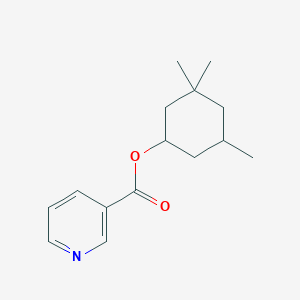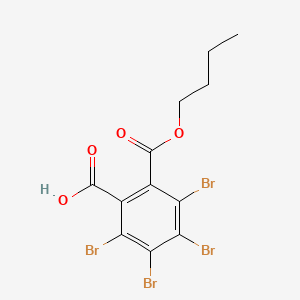
Butyl hydrogen tetrabromophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
テトラブロモフタル酸ブチル水素は、分子式C12H10Br4O4を持つ化学化合物です。これは、4つの臭素原子を含むフタル酸のエステル誘導体です。この化合物は、その独特の化学的性質から、様々な工業用途で主に使用されています。
2. 製法
合成経路および反応条件: テトラブロモフタル酸ブチル水素の合成は、通常、テトラブロモフタル酸無水物とブタノールのエステル化によって行われます。反応は通常、硫酸などの触媒の存在下、還流条件で行われます。その後、反応混合物を蒸留または再結晶によって精製して、目的の生成物を得ます。
工業的製法: 工業的な環境では、テトラブロモフタル酸ブチル水素の製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度な製品を確保するために、大型反応器と連続蒸留装置の使用が含まれます。反応条件は、反応速度を最適化し、副生成物を最小限に抑えるために、慎重に制御されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butyl hydrogen tetrabromophthalate typically involves the esterification of tetrabromophthalic anhydride with butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
化学反応の分析
反応の種類: テトラブロモフタル酸ブチル水素は、次のような様々な化学反応を起こします。
酸化: この化合物は、酸化されてテトラブロモフタル酸を形成することができます。
還元: 還元反応によって、臭素原子を水素に変換し、臭素化されていない誘導体を形成することができます。
置換: 臭素原子を、ヒドロキシル基やアミノ基などの他の官能基で置換することができます。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 求核置換反応は、しばしば水酸化ナトリウム(NaOH)やアンモニア(NH3)などの試薬を使用します。
主な生成物:
酸化: テトラブロモフタル酸。
還元: 臭素化されていないフタル酸誘導体。
置換: ヒドロキシル基またはアミノ基置換フタル酸。
科学的研究の応用
テトラブロモフタル酸ブチル水素は、科学研究において幅広い用途があります。
化学: 有機合成、特に臭素化芳香族化合物の調製における試薬として使用されます。
生物学: この化合物は、内分泌かく乱物質としての役割など、生物系に対する潜在的な影響について研究されています。
医学: 特に臭素化医薬品の設計における、薬物開発における潜在的な用途を探求するための研究が進行中です。
工業: その高い臭素含有量のため、プラスチックや繊維など、様々な材料の難燃剤として使用されています。
作用機序
テトラブロモフタル酸ブチル水素の作用機序は、生物分子との相互作用を伴います。この化合物中の臭素原子は、タンパク質やDNAの求核部位と共有結合を形成することができ、細胞プロセスを潜在的に破壊する可能性があります。内分泌かく乱物質として作用するこの化合物の能力は、天然ホルモンと構造的に類似しているために、ホルモン受容体に結合して通常のホルモンシグナル伝達経路を妨げる可能性があるためです。
類似の化合物:
テトラブロモフタル酸無水物: テトラブロモフタル酸ブチル水素の合成における前駆体。
テトラブロモビスフェノールA: 難燃剤として使用される別の臭素化化合物。
ヘキサブロモシクロドデカン: 同様の用途を持つ臭素化難燃剤。
ユニークさ: テトラブロモフタル酸ブチル水素は、他の臭素化化合物とは異なる独特の化学的性質を与える、その特定のエステル構造がユニークです。様々な化学反応を起こす能力と、複数の分野における用途は、科学研究と産業における汎用性があり価値のある化合物となっています。
類似化合物との比較
Tetrabromophthalic anhydride: A precursor in the synthesis of butyl hydrogen tetrabromophthalate.
Tetrabromobisphenol A: Another brominated compound used as a flame retardant.
Hexabromocyclododecane: A brominated flame retardant with similar applications.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties compared to other brominated compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.
特性
CAS番号 |
42597-49-9 |
|---|---|
分子式 |
C12H10Br4O4 |
分子量 |
537.82 g/mol |
IUPAC名 |
2,3,4,5-tetrabromo-6-butoxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H10Br4O4/c1-2-3-4-20-12(19)6-5(11(17)18)7(13)9(15)10(16)8(6)14/h2-4H2,1H3,(H,17,18) |
InChIキー |
NMYAGQGGKVRMGI-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


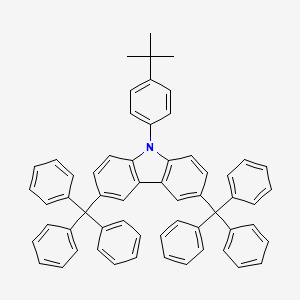
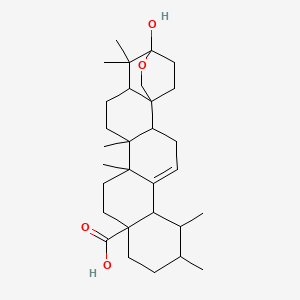
![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)

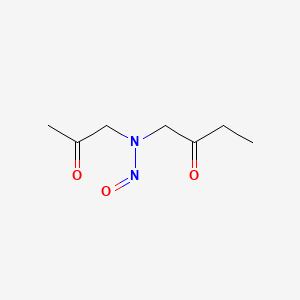
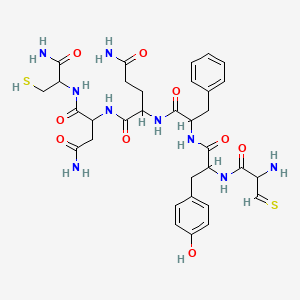

![2-amino-N-[1-[[1-[2-[5-(dimethylamino)naphthalen-1-yl]sulfonylhydrazinyl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide](/img/structure/B12294385.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12294387.png)
